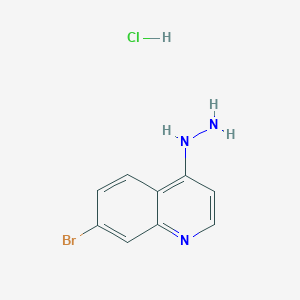

7-Bromo-4-hydrazinoquinoline hydrochloride

Description

Historical Context and Significance of the Quinoline (B57606) Scaffold in Chemical and Biological Sciences

The quinoline scaffold, a fused bicyclic heterocycle consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring, has a rich history that is deeply intertwined with the development of medicinal chemistry. mdpi.com It was first isolated from coal tar in 1834, but its significance soared with the identification of the quinoline core in quinine, a natural alkaloid from the bark of the Cinchona tree. mdpi.com Quinine was the first effective treatment for malaria and remains a cornerstone in the history of pharmacology. mdpi.com This discovery spurred extensive research into synthetic quinoline derivatives, leading to the development of crucial antimalarial drugs like chloroquine (B1663885) and primaquine. mdpi.com

The versatility of the quinoline nucleus has established it as a "privileged scaffold" in drug discovery. google.commdpi.comsigmaaldrich.com This concept refers to molecular frameworks that are able to bind to multiple biological targets with high affinity, making them fruitful starting points for designing new drugs. sigmaaldrich.com The structural rigidity of the quinoline system, combined with its capacity for substitution at various positions, allows for the fine-tuning of its pharmacological profile. nih.gov Consequently, quinoline derivatives have been investigated and utilized for a wide spectrum of therapeutic applications, including anticancer, antibacterial, antifungal, antiviral, anti-inflammatory, and antihypertensive agents. nih.gov The broad utility and proven success of this scaffold ensure its continued prominence in both chemical and biological sciences. mdpi.com

Importance of the Hydrazinoquinoline Moiety as a Privileged Structure

The incorporation of a hydrazine (B178648) group (-NHNH2) into the quinoline scaffold creates the hydrazinoquinoline moiety, a structural motif that has garnered significant interest for its own unique contributions to chemical and biological activity. The hydrazide-hydrazone functionality (–(C=O)NHN=CH–), which can be readily formed from hydrazinoquinolines, is recognized as an important pharmacophore associated with a wide array of biological effects, including anticancer, antimicrobial, and anti-inflammatory properties.

When the hydrazino group is combined with the quinoline system, the resulting molecules often exhibit potent biological activity. Research has shown that this combination can lead to compounds with significant cytotoxic effects against cancer cells, as well as antimicrobial and antimycobacterial properties. The synthetic accessibility of the hydrazino group allows it to be used as a versatile handle for creating more complex molecules and chemical libraries for drug screening.

Beyond its role in medicinal chemistry, the hydrazinoquinoline moiety serves a practical purpose in analytical sciences. For instance, 2-hydrazinoquinoline (B107646) (HQ) has been developed as a novel derivatizing agent for the analysis of short-chain carboxylic acids, aldehydes, and ketones in biological samples using liquid chromatography-mass spectrometry (LC-MS). mdpi.com In this application, the quinoline portion of the molecule enhances the ionization efficiency and improves chromatographic performance, while the hydrazine group provides a reactive site for tagging the target analytes. google.com The quinoline ring acts as an electron donor, increasing the nucleophilic character of the hydrazine group, which facilitates its reaction with carbonyls and carboxyl groups. mdpi.com

Overview of Research on 7-Bromo-4-hydrazinoquinoline (B12114155) Hydrochloride and Related Analogues

Direct academic research focusing specifically on the synthesis and application of 7-Bromo-4-hydrazinoquinoline hydrochloride is not extensively detailed in publicly available literature. However, the compound belongs to a well-studied class of halogenated 4-hydrazinoquinoline (B99260) and 4-aminoquinoline (B48711) hydrazone analogues, which have been synthesized and evaluated for various therapeutic properties. The general synthetic route to such compounds often involves the nucleophilic substitution of a halogen at the 4-position of a quinoline ring (e.g., 7-bromo-4-chloroquinoline) with hydrazine hydrate (B1144303).

Research on closely related analogues provides significant insight into the potential of this chemical class. For example, studies on 7-chloroquinoline (B30040) hydrazones have demonstrated their potent anticancer activities. These compounds have been synthesized and tested against the NCI-60 panel of human tumor cell lines, with several derivatives showing submicromolar growth inhibition (GI50) values across a wide range of cancer types, including leukemia, colon cancer, melanoma, and breast cancer. nih.gov

Similarly, a series of 4-aminoquinoline hydrazone analogues have been investigated as potential agents against drug-resistant malaria. nih.gov These studies highlight the effectiveness of the quinoline core combined with a hydrazone side chain in inhibiting parasite growth. The research demonstrated that these compounds were particularly effective against the ring stages of the Plasmodium falciparum life cycle and showed synergistic activity when combined with existing antimalarial drugs like artemether. nih.gov The biological activity of these analogues underscores the importance of the halogenated quinoline scaffold as a platform for developing new therapeutic agents.

The following tables present data from studies on these related analogues, illustrating their therapeutic potential.

Table 1: Anticancer Activity of a 7-Chloroquinoline Hydrazone Analogue (Compound I) Data sourced from studies on related 7-chloroquinoline hydrazones. nih.gov

| Cancer Cell Line | Cell Line Origin | GI50 (µM) |

| SF-295 | CNS Cancer | < 0.01 |

| SNB-75 | CNS Cancer | < 0.01 |

| UO-31 | Renal Cancer | < 0.01 |

| HOP-92 | Non-Small Cell Lung | 0.01 |

| OVCAR-3 | Ovarian Cancer | 0.01 |

| MDA-MB-435 | Melanoma | 0.01 |

Table 2: Antimalarial Activity of 4-Aminoquinoline Hydrazone Analogues Data represents the half-maximal inhibitory concentration (IC50) against the multidrug-resistant K1 strain of P. falciparum after 72 hours of exposure. nih.gov

| Compound Analogue | IC50 (µM) |

| Analogue 1 | 0.026 |

| Analogue 2 | 0.038 |

| Analogue 3 | 0.057 |

| Analogue 4 | 0.219 |

| Chloroquine (Control) | 0.354 |

These findings for related chloro- and amino- analogues strongly suggest that this compound is a valuable compound for further investigation as a potential intermediate in the synthesis of novel anticancer and antimalarial agents.

Scope and Objectives of the Current Research Outline

The objective of this article is to provide a focused and scientifically grounded overview of this compound, framed within the context of established chemical and pharmacological principles. The scope is strictly limited to the foundational aspects of the compound's core structures and the research surrounding its close chemical relatives. This outline begins by establishing the historical and continued importance of the quinoline scaffold as a privileged structure in science. It then examines the specific significance of the hydrazinoquinoline moiety as both a pharmacologically active component and a useful analytical tool. Subsequently, it reviews the existing research on analogous halogenated hydrazinoquinolines to infer the potential areas of application and scientific interest for the title compound. The overarching goal is to present a clear, concise, and accurate summary based on existing academic literature, highlighting the basis for the scientific interest in this particular chemical entity.

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

(7-bromoquinolin-4-yl)hydrazine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrN3.ClH/c10-6-1-2-7-8(13-11)3-4-12-9(7)5-6;/h1-5H,11H2,(H,12,13);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLALHEMXXUMGJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN=C2C=C1Br)NN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60592370 | |

| Record name | 7-Bromo-4-hydrazinylquinoline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60592370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1172413-56-7 | |

| Record name | 7-Bromo-4-hydrazinylquinoline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60592370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 7 Bromo 4 Hydrazinoquinoline Hydrochloride

Established Synthetic Pathways for the 4-Hydrazinoquinoline (B99260) Core

The construction of the 7-bromo-4-hydrazinoquinoline (B12114155) core is a multi-step process that hinges on the initial formation of a correctly substituted quinoline (B57606) ring, followed by the strategic introduction of the hydrazino group.

Precursor Synthesis and Halogenation Strategies

The primary precursor for the target compound is 7-bromo-4-chloroquinoline (B1278252). sigmaaldrich.com The synthesis of this precursor typically begins with the construction of the quinoline ring system, followed by targeted halogenation. Classic quinoline syntheses, such as the Skraup or Doebner-von Miller reaction, can be employed starting from appropriately substituted anilines, like 3-bromoaniline (B18343). chemicalbook.com

Once the 7-bromoquinoline (B152726) scaffold is obtained, the introduction of a chloro group at the 4-position is necessary. This is often achieved by first oxidizing the quinoline to a quinolin-4-one, which can then be converted to the 7-bromo-4-chloroquinoline derivative using a chlorinating agent like phosphorus oxychloride (POCl₃). An analogous and well-documented precursor, 4,7-dichloroquinoline, is a valuable intermediate for various pharmaceuticals and is synthesized through similar established routes. durham.ac.uk The synthesis of 7-bromo-4-chloroquinoline is a key step, as the chlorine atom at the 4-position is highly activated towards nucleophilic substitution.

Introduction of the Hydrazino Group: Reaction with Hydrazine (B178648) Hydrate (B1144303)

The introduction of the hydrazino moiety at the 4-position of the quinoline ring is a classic nucleophilic aromatic substitution reaction. The electron-withdrawing nature of the quinoline nitrogen atom makes the C4 position particularly susceptible to attack by nucleophiles.

The reaction involves treating the 7-bromo-4-chloroquinoline precursor with hydrazine hydrate (N₂H₄·H₂O). sigmaaldrich.com The lone pair of electrons on the terminal nitrogen of hydrazine acts as the nucleophile, attacking the C4 carbon and displacing the chloride leaving group. This reaction is typically carried out in a suitable solvent, such as ethanol (B145695), and may be heated to facilitate the substitution. The resulting 7-bromo-4-hydrazinoquinoline is then treated with hydrochloric acid to form the stable hydrochloride salt.

Derivatization Reactions of the Hydrazino Moiety

The hydrazino group (-NHNH₂) is a reactive functional handle that allows for extensive derivatization, leading to a diverse range of molecular architectures.

Synthesis of Schiff Bases and Hydrazone Derivatives

The terminal amino group of the hydrazino moiety readily undergoes condensation reactions with aldehydes and ketones to form hydrazones, a class of compounds containing a carbon-nitrogen double bond (C=N-N). globethesis.comnih.govresearchgate.net This reaction is one of the most common derivatizations for hydrazinoquinolines.

The synthesis involves reacting 7-bromo-4-hydrazinoquinoline with a selected aldehyde or ketone, often in an alcoholic solvent and sometimes with a catalytic amount of acid. The reaction proceeds via nucleophilic attack of the hydrazine's terminal nitrogen on the carbonyl carbon, followed by dehydration to yield the corresponding hydrazone. This method allows for the introduction of a wide variety of substituents onto the quinoline core, depending on the structure of the carbonyl compound used.

| Hydrazinoquinoline Reactant | Carbonyl Reactant | Product Type | Typical Conditions |

|---|---|---|---|

| 7-Bromo-4-hydrazinoquinoline | Aromatic Aldehyde (e.g., Benzaldehyde) | Aryl Hydrazone | Ethanol, reflux |

| 7-Bromo-4-hydrazinoquinoline | Aliphatic Ketone (e.g., Acetone) | Alkyl Hydrazone | Methanol, acid catalyst |

| 7-Bromo-4-hydrazinoquinoline | Heterocyclic Aldehyde | Heteroaryl Hydrazone | Ethanol, reflux |

Oxidation and Reduction Pathways of the Hydrazino Group

The hydrazino group can undergo both oxidation and reduction, leading to different functional groups.

Reduction: The N-N single bond in the hydrazino group can be cleaved reductively to form the corresponding primary amine. This transformation converts 7-bromo-4-hydrazinoquinoline into 7-bromo-4-aminoquinoline. A variety of reducing agents can accomplish this, with aqueous titanium(III) trichloride (B1173362) being an effective reagent for the reductive cleavage of N-N bonds in hydrazines. rsc.orgresearchgate.netrsc.org This method is notable for its compatibility with various functional groups. Other methods include catalytic hydrogenation.

Oxidation: Oxidation of the hydrazino group can lead to several products depending on the oxidant and reaction conditions. Mild oxidation can yield diimide intermediates, while stronger oxidation can lead to the complete removal of the nitrogen moiety and substitution with other groups. In some cases, oxidation can result in the formation of a diazonium-like species, which can then be used in subsequent coupling reactions.

Substitution Reactions and Functional Group Interconversions on the Quinoline Ring

The bromine atom at the 7-position of the quinoline ring is a key site for further functionalization, primarily through transition-metal-catalyzed cross-coupling reactions. These reactions allow for the formation of new carbon-carbon or carbon-heteroatom bonds, significantly expanding the molecular diversity accessible from this intermediate.

Suzuki Coupling: The Suzuki-Miyaura coupling reaction is a powerful method for forming C-C bonds by reacting an organohalide with a boronic acid or ester in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.org The 7-bromo position of the quinoline can be readily coupled with various aryl or vinyl boronic acids to produce 7-aryl or 7-vinyl-4-hydrazinoquinoline derivatives. researchgate.netnih.gov

Ullmann Condensation: The Ullmann condensation is a copper-catalyzed reaction used to form C-N, C-O, or C-S bonds. wikipedia.orgorganic-chemistry.org This reaction allows the bromine at the C7 position to be substituted by amines, alcohols (or phenols), or thiols. magtech.com.cnnih.govrsc.org For instance, reacting 7-bromo-4-hydrazinoquinoline with an aniline (B41778) or a phenol (B47542) in the presence of a copper catalyst would yield 7-anilino or 7-phenoxy derivatives, respectively. These reactions typically require higher temperatures compared to their palladium-catalyzed counterparts.

| Reaction Name | Catalyst | Coupling Partner | Bond Formed |

|---|---|---|---|

| Suzuki Coupling | Palladium complex | Boronic Acid/Ester | Carbon-Carbon |

| Ullmann Condensation | Copper salt/complex | Amine, Alcohol, Thiol | Carbon-Nitrogen, Carbon-Oxygen, Carbon-Sulfur |

Novel Synthetic Approaches and Catalyst Development

Traditional synthesis of 4-hydrazinoquinolines often relies on the nucleophilic aromatic substitution of a 4-chloroquinoline (B167314) precursor with hydrazine hydrate. While effective, contemporary research focuses on the development of more efficient, milder, and versatile synthetic protocols. These novel approaches often incorporate advanced catalytic systems and innovative energy sources to enhance reaction rates, improve yields, and broaden the substrate scope.

One of the key intermediates in the synthesis of the target compound is 7-bromo-4-chloroquinoline. The synthesis of this precursor itself can involve multiple steps, starting from 3-bromoaniline and Meldrum's acid, followed by cyclization and chlorination. nih.gov

Nucleophilic Aromatic Substitution with Hydrazine:

The most common and direct method for introducing the hydrazino group at the C4 position of the quinoline ring is through nucleophilic aromatic substitution (SNAr). In this reaction, a 4-halo-7-bromoquinoline, typically 7-bromo-4-chloroquinoline, is treated with hydrazine hydrate. The electron-withdrawing effect of the quinoline nitrogen atom activates the C4 position towards nucleophilic attack, facilitating the displacement of the chloro group by the hydrazine nucleophile.

Reaction Conditions: This reaction is often carried out by heating the reactants in a suitable solvent, such as ethanol or isopropanol. The use of an excess of hydrazine hydrate can also serve as the reaction medium.

Microwave-Assisted Synthesis:

A significant advancement in synthetic methodology is the application of microwave irradiation to accelerate organic reactions. Microwave-assisted synthesis has been shown to dramatically reduce reaction times and, in some cases, improve yields for the synthesis of various heterocyclic compounds, including quinoline derivatives. nih.govnih.gov For the synthesis of 7-Bromo-4-hydrazinoquinoline, a microwave-assisted approach would involve the irradiation of a mixture of 7-bromo-4-chloroquinoline and hydrazine hydrate. This method offers a greener and more efficient alternative to conventional heating. nih.gov

Catalyst Development for C-N Bond Formation:

While the direct reaction with hydrazine is often feasible without a catalyst, modern organic synthesis has seen the rise of transition metal-catalyzed cross-coupling reactions for the formation of carbon-nitrogen bonds. Although not yet widely reported for the specific synthesis of 7-Bromo-4-hydrazinoquinoline, palladium- and copper-catalyzed reactions represent a promising avenue for novel synthetic approaches.

Palladium-Catalyzed Hydrazination: Palladium complexes, particularly those with specialized phosphine (B1218219) ligands, are powerful catalysts for C-N bond formation (Buchwald-Hartwig amination). A potential novel route could involve the palladium-catalyzed coupling of 7-bromo-4-chloroquinoline with a protected hydrazine derivative, followed by deprotection. This would offer milder reaction conditions and potentially higher functional group tolerance.

Copper-Catalyzed Hydrazination: Copper-catalyzed C-N coupling reactions (Ullmann condensation) are another viable strategy. These reactions are often more cost-effective than their palladium-catalyzed counterparts. A copper(I) catalyst, in the presence of a suitable ligand and base, could facilitate the reaction between 7-bromo-4-chloroquinoline and hydrazine. rsc.org

The development of new catalyst systems, including those based on earth-abundant metals and novel ligand designs, continues to be an active area of research with the potential to further refine the synthesis of substituted hydrazinoquinolines.

Table 1: Comparison of Synthetic Approaches for 4-Hydrazinoquinoline Synthesis

| Method | Catalyst/Conditions | Advantages | Disadvantages |

| Conventional SNAr | Hydrazine hydrate, heat | Simple, readily available reagents | High temperatures, long reaction times |

| Microwave-Assisted SNAr | Hydrazine hydrate, microwave irradiation | Rapid, efficient, potentially higher yields | Requires specialized equipment |

| Palladium-Catalyzed Coupling | Pd catalyst, ligand, base | Mild conditions, high functional group tolerance | Catalyst cost, potential for ligand sensitivity |

| Copper-Catalyzed Coupling | Cu catalyst, ligand, base | Cost-effective, good for certain substrates | Can require higher temperatures than Pd |

Advanced Structural Elucidation and Spectroscopic Characterization of 7 Bromo 4 Hydrazinoquinoline Hydrochloride and Its Derivatives

Spectroscopic Analysis for Structural Confirmation

Spectroscopic methods are indispensable tools for confirming the molecular structure of 7-Bromo-4-hydrazinoquinoline (B12114155) hydrochloride. Each technique provides unique insights into the electronic, vibrational, and magnetic environments of the atoms within the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment and Elucidation

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to show distinct signals for the aromatic protons on the quinoline (B57606) ring system and the protons of the hydrazino group. The protons on the heterocyclic ring (C2-H and C3-H) are expected to appear at distinct chemical shifts. The protons on the benzene (B151609) ring (C5-H, C6-H, and C8-H) will exhibit splitting patterns (doublets and doublets of doublets) characteristic of their coupling with neighboring protons. The bromine atom at the C7 position will influence the electronic environment of the adjacent protons, causing a downfield shift for C6-H and C8-H compared to an unsubstituted quinoline. The NH and NH₂ protons of the hydrazino group are expected to appear as broad signals, and their chemical shifts can be sensitive to solvent and concentration.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information about the different carbon environments in the molecule. The spectrum is expected to show nine distinct signals corresponding to the nine carbon atoms of the quinoline ring. The carbon atom attached to the bromine (C7) will experience a characteristic shielding effect. The chemical shifts of the other carbon atoms will be influenced by the electron-withdrawing effects of the nitrogen atom in the quinoline ring and the bromine substituent. For a similar compound, 7-chloro-4-hydrazinoquinoline (B1583878), the following ¹³C NMR chemical shifts have been reported: 155.7 (Ar-C), 142.4 (C(2)H), 138.7 (Ar-C), 137.6 (Ar-C), 126.4 (C(6)H), 125.3 (C(5)H), 119.1 (C(8)H), 113.6 (Ar-C), and 98.1 (C(3)H) ppm. chemicalbook.com It is anticipated that the chemical shifts for 7-Bromo-4-hydrazinoquinoline hydrochloride would be in a similar range.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C2-H | 8.4 - 8.6 | 142.0 - 143.0 |

| C3-H | 7.0 - 7.2 | 98.0 - 99.0 |

| C4 | - | 155.0 - 156.0 |

| C5-H | 8.4 - 8.5 | 125.0 - 126.0 |

| C6-H | 7.6 - 7.8 | 126.0 - 127.0 |

| C7 | - | 118.0 - 120.0 (C-Br) |

| C8-H | 7.9 - 8.1 | 119.0 - 120.0 |

| C4a | - | 137.0 - 138.0 |

| C8a | - | 138.0 - 139.0 |

| NH | 11.0 - 11.2 (broad s) | - |

| NH₂ | 5.2 - 5.4 (broad s) | - |

Note: The predicted values are based on the analysis of similar compounds and general principles of NMR spectroscopy. Actual experimental values may vary.

Fourier Transform Infrared (FTIR) and Raman Spectroscopy for Vibrational Analysis

FTIR Spectroscopy: The FTIR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to the various functional groups present. Key expected vibrational modes include:

N-H stretching: The hydrazino group (NH-NH₂) will show stretching vibrations in the region of 3100-3400 cm⁻¹. The hydrochloride salt formation may lead to broadening of these bands.

Aromatic C-H stretching: These vibrations are typically observed just above 3000 cm⁻¹.

C=N and C=C stretching: The stretching vibrations of the quinoline ring system will appear in the 1450-1620 cm⁻¹ region.

N-H bending: The bending vibrations of the hydrazino group are expected in the 1550-1650 cm⁻¹ range.

C-Br stretching: A characteristic band for the carbon-bromine bond is expected at lower frequencies, typically in the 500-650 cm⁻¹ region.

For the related compound 7-chloro-4-hydrazinoquinoline, observed FTIR bands include 3320 cm⁻¹ (N-H), 3050 cm⁻¹ (aromatic C-H), 1607 cm⁻¹ (C=N), and 1448 cm⁻¹ (aromatic C=C). chemicalbook.com

Raman Spectroscopy: Raman spectroscopy provides complementary information to FTIR, particularly for non-polar bonds. The Raman spectrum of this compound would be expected to show strong signals for the aromatic ring vibrations and the C-Br stretch.

Table 2: Expected FTIR and Raman Vibrational Frequencies for this compound

| Vibrational Mode | Expected FTIR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) | Intensity |

| N-H stretch (hydrazino) | 3100-3400 | 3100-3400 | Medium-Strong |

| Aromatic C-H stretch | 3000-3100 | 3000-3100 | Medium |

| C=N stretch (quinoline) | 1600-1620 | 1600-1620 | Strong |

| Aromatic C=C stretch | 1450-1600 | 1450-1600 | Strong |

| N-H bend (hydrazino) | 1550-1650 | - | Medium |

| C-H in-plane bend | 1000-1300 | 1000-1300 | Medium |

| C-H out-of-plane bend | 750-900 | 750-900 | Strong |

| C-Br stretch | 500-650 | 500-650 | Medium-Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. The quinoline ring system is a chromophore that absorbs ultraviolet light, leading to π → π* and n → π* transitions. The UV-Vis spectrum of this compound is expected to show multiple absorption bands. The presence of the bromine atom and the hydrazino group as substituents on the quinoline ring will influence the position and intensity of these absorption maxima (λ_max). These substituents can cause a bathochromic (red) or hypsochromic (blue) shift of the absorption bands compared to the parent quinoline molecule. The hydrochloride salt form may also affect the electronic transitions.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. For this compound, the molecular formula is C₉H₉BrClN₃, with a molecular weight of approximately 274.55 g/mol . synquestlabs.com

The mass spectrum would be expected to show a molecular ion peak (M⁺). A characteristic feature for bromine-containing compounds is the presence of an M+2 peak of nearly equal intensity to the M⁺ peak, due to the natural isotopic abundance of ⁷⁹Br and ⁸¹Br. miamioh.edu

The fragmentation pattern would provide further structural confirmation. Common fragmentation pathways for such molecules could involve the loss of the hydrazino group, the bromine atom, or cleavage of the quinoline ring system. The fragmentation of the related 7-chloro-4-hydrazinoquinoline shows a base peak corresponding to the [M+H]⁺ ion. chemicalbook.com

Table 3: Predicted Mass Spectrometry Data for 7-Bromo-4-hydrazinoquinoline

| Ion | Predicted m/z | Notes |

| [M]⁺ | 253/255 | Molecular ion peak (for the free base), showing the characteristic isotopic pattern for bromine. |

| [M+H]⁺ | 254/256 | Protonated molecular ion (for the free base), also showing the bromine isotopic pattern. |

| [M - NHNH₂]⁺ | 222/224 | Loss of the hydrazino group. |

| [M - Br]⁺ | 174 | Loss of the bromine atom. |

| [M - HBr]⁺ | 173 | Loss of hydrogen bromide. |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. While a specific crystal structure for this compound is not available in the searched literature, analysis of related structures provides insight into the expected molecular geometry.

Intermolecular Interactions: Hydrogen Bonding Networks and Crystal Packing

In the solid state, quinoline derivatives are known to form various networks of intermolecular hydrogen bonds. mdpi.com For this compound, the hydrazino group (-NHNH2) provides multiple hydrogen bond donors (N-H). The quinoline ring nitrogen, being protonated in the hydrochloride salt, also acts as a potent hydrogen bond donor. The chloride ion (Cl⁻) is the primary hydrogen bond acceptor.

Table 1: Potential Hydrogen Bonding Interactions in this compound

| Donor (D) | Hydrogen (H) | Acceptor (A) | Type of Interaction | Expected Role in Crystal Packing |

|---|---|---|---|---|

| Quinoline N⁺ | H | Cl⁻ | Strong; Charge-assisted | Primary stabilization of the ionic lattice |

| Hydrazino N-H | H | Cl⁻ | Strong | Links cations to anions |

| Hydrazino N-H | H | Quinoline N | Moderate | Formation of molecular chains/dimers |

| Hydrazino N-H | H | Hydrazino N | Moderate | Contributes to polymeric structures |

Conformational Analysis and Tautomerism Studies

The molecular structure of this compound presents interesting aspects regarding its conformation and potential for tautomerism, particularly concerning the exocyclic hydrazino group.

Conformational Analysis: The primary conformational flexibility in this compound arises from the rotation around the C4-N bond connecting the quinoline ring to the hydrazino moiety. The orientation of the -NH2 group relative to the quinoline plane is subject to steric and electronic effects. Due to potential steric hindrance with the hydrogen atom at the C5 position, a non-planar conformation, where the hydrazino group is twisted out of the plane of the quinoline ring, is expected to be energetically favorable. Computational studies on similar heterocyclic systems often reveal the existence of multiple low-energy conformers. nih.gov The specific conformation adopted in the solid state is ultimately determined by the interplay between intramolecular steric effects and the optimization of intermolecular hydrogen bonding within the crystal lattice.

Tautomerism: The 4-hydrazinoquinoline (B99260) scaffold can exist in two principal tautomeric forms: the hydrazino form (an amino tautomer) and the hydrazono form (an imino tautomer). researchgate.netrsc.org This is a type of amino-imino tautomerism.

Amino Tautomer (A): 7-Bromo-4-hydrazino quinoline. In this form, the exocyclic nitrogen attached to the quinoline ring is part of a hydrazine (B178648) group (-NH-NH2).

Imino Tautomer (B): 7-Bromo-4-hydrazono -1,4-dihydroquinoline. This form features a carbon-nitrogen double bond (C=N) within the quinoline ring system at the C4 position and an exocyclic -NH2 group.

Theoretical and experimental studies on related 4-hydrazinoquinazolines and other hydrazino-substituted heterocycles have shown that the relative stability of these tautomers can be influenced by factors such as the electronic nature of substituents, the solvent, and the solid-state packing effects. rsc.orgdnu.dp.ua For many 4-hydrazino-substituted N-heterocycles, the amino form is found to be the predominant and more stable tautomer. dnu.dp.ua The hydrochloride salt form of the title compound is expected to further stabilize the amino tautomer, as the protonation occurs on the endocyclic quinoline nitrogen, increasing the aromatic character of the quinoline ring system. Spectroscopic analysis, particularly NMR, is a powerful tool for investigating such tautomeric equilibria in solution. rsc.org

Table 2: Potential Tautomeric Forms of 7-Bromo-4-hydrazinoquinoline

| Tautomeric Form | Structural Description | Key Features | Expected Stability |

|---|---|---|---|

| Amino (Hydrazino) Form | Aromatic quinoline ring with an exocyclic -NH-NH2 group at C4. | Fully aromatic heterocyclic ring; exocyclic C-N single bond. | Generally more stable, favored in the hydrochloride salt. |

| Imino (Hydrazono) Form | Dihydroquinoline ring with an exocyclic =N-NH2 group at C4. | Aromaticity of the N-containing ring is disrupted; exocyclic C=N double bond. | Generally less stable. |

Coordination Chemistry and Metal Complexation of 7 Bromo 4 Hydrazinoquinoline Hydrochloride Derivatives

Design and Synthesis of 7-Bromo-4-hydrazinoquinoline-Based Ligands

The foundational step in developing metal complexes from 7-Bromo-4-hydrazinoquinoline (B12114155) hydrochloride is the synthesis of suitable ligands. This typically involves converting the hydrazino group into a hydrazone through condensation reactions, which creates a multidentate scaffold capable of effective metal chelation.

Schiff base ligands are synthesized through the condensation reaction of a primary amine with an aldehyde or ketone. In this context, the hydrazino group (-NHNH₂) of 7-Bromo-4-hydrazinoquinoline acts as the amine component. The synthesis involves reacting 7-Bromo-4-hydrazinoquinoline with various aromatic or heterocyclic aldehydes in an appropriate solvent, such as ethanol (B145695), often under reflux conditions. This reaction yields the corresponding Schiff base hydrazone, characterized by the azomethine (-CH=N-) functional group.

The general synthetic route can be represented as: C₉H₇BrN₂NH₂·HCl + R-CHO → C₉H₆BrN=N-CH-R + HCl + H₂O

The choice of the aldehyde (R-CHO) is crucial as it can introduce additional coordinating atoms (e.g., a hydroxyl group in salicylaldehyde) into the final ligand structure, thereby influencing its denticity and the properties of its metal complexes. The resulting ligands are typically crystalline solids and can be characterized using techniques such as FT-IR, ¹H-NMR, and mass spectrometry.

Hydrazone ligands derived from 7-Bromo-4-hydrazinoquinoline are inherently multidentate chelators. The coordination potential arises from several donor sites within the molecule:

The nitrogen atom of the quinoline (B57606) ring.

The nitrogen atom of the azomethine group.

The terminal nitrogen atom of the hydrazone linkage.

A potential donor atom (like oxygen or sulfur) from the aldehyde moiety, if present.

These ligands can exhibit keto-enol tautomerism, where a proton can migrate from the N-H group to the carbonyl oxygen if the ligand is derived from a keto-aldehyde. This flexibility allows them to coordinate with metal ions in either a neutral (keto) form or a deprotonated (enol) form. This versatility enables them to act as bidentate, tridentate, or even tetradentate ligands, leading to the formation of stable five- or six-membered chelate rings with metal ions, which enhances the thermodynamic stability of the resulting complexes.

Formation and Characterization of Metal Complexes

The synthesized Schiff base ligands react with various metal salts in a suitable solvent to form coordination complexes. The characterization of these complexes involves a combination of elemental analysis, spectroscopic methods (IR, UV-Vis), magnetic susceptibility measurements, and conductivity studies to determine their stoichiometry, geometry, and binding modes.

Schiff base hydrazones derived from 7-Bromo-4-hydrazinoquinoline readily form stable complexes with a range of divalent and trivalent transition metal ions. These complexes are typically prepared by reacting the ligand with the corresponding metal chloride or acetate (B1210297) salt in a 2:1 ligand-to-metal molar ratio. mdpi.com The formation of these complexes is often indicated by a color change and the precipitation of a solid.

Spectroscopic and magnetic studies are vital for elucidating the structure of these complexes. For instance, in the IR spectrum, a shift in the ν(C=N) (azomethine) band to a lower or higher frequency upon complexation indicates the coordination of the azomethine nitrogen to the metal ion. The appearance of new bands in the far-IR region can be attributed to the formation of M-N and M-O bonds. Electronic spectra and magnetic moment measurements provide insights into the geometry of the complexes. For example, Co(II) complexes with magnetic moments around 5.0 B.M. are indicative of an octahedral geometry, whereas Ni(II) complexes with moments of approximately 3.2 B.M. also suggest an octahedral arrangement. mdpi.com In contrast, Cu(II) complexes often exhibit square-planar or distorted tetrahedral geometries. mdpi.com

| Metal Ion | Typical Geometry | Magnetic Moment (µeff, B.M.) | Coordination Sites |

|---|---|---|---|

| Cu(II) | Square-planar / Distorted Tetrahedral | 1.7 - 2.2 | Azomethine-N, Quinoline-N |

| Ni(II) | Octahedral | 2.9 - 3.4 | Azomethine-N, Quinoline-N |

| Co(II) | Octahedral | 4.7 - 5.3 | Azomethine-N, Quinoline-N |

| Fe(III) | Octahedral | ~5.9 | Azomethine-N, Quinoline-N |

| Mn(II) | Octahedral | ~5.9 | Azomethine-N, Quinoline-N |

Uranyl(VI) [UO₂(VI)] complexes are also formed with these hydrazone ligands. The uranyl ion is known for its linear O=U=O moiety and its preference for forming complexes with four, five, or six donor atoms in the equatorial plane. With ligands derived from 7-Bromo-4-hydrazinoquinoline, the uranyl ion typically achieves a favored heptacoordination. mdpi.com

The characterization of uranyl complexes relies heavily on infrared spectroscopy. The free UO₂²⁺ ion has a symmetric stretching vibration (ν₁) that is IR-inactive and an asymmetric stretching vibration (ν₃) that is IR-active. Upon complexation, the ν₁ band may become IR-active, and the ν₃ band typically shifts to a lower frequency, confirming the coordination of the ligand to the uranium center. The presence of these characteristic bands in the 830-950 cm⁻¹ region is a clear spectroscopic signature of the O=U=O group.

The stoichiometry and binding mode of the ligands are determined by factors such as the specific ligand structure, the metal ion, and the reaction pH.

Monoprotic Bidentate: In this mode, the ligand coordinates in its neutral form, typically through the quinoline nitrogen and the azomethine nitrogen, acting as a neutral bidentate chelator.

Monobasic Bidentate: This is a common binding mode where the ligand loses one proton (typically from the hydrazone N-H group via enolization) to become a monoanionic ligand. It then coordinates through the deprotonated enolic oxygen and the azomethine nitrogen, or through the quinoline nitrogen and azomethine nitrogen. Studies on the analogous 7-chloro-4-hydrazinoquinoline (B1583878) Schiff bases show they often behave as monobasic bidentate ligands. mdpi.com

Dibasic Tridentate: If the aldehyde used in the Schiff base synthesis contains a hydroxyl group (e.g., salicylaldehyde), the ligand can act as a dibasic tridentate chelator. It coordinates through the azomethine nitrogen, the deprotonated phenolic oxygen, and the deprotonated enolic oxygen, forming a dianionic ligand that binds strongly to the metal center.

Spectroscopic Investigations of Metal-Ligand Interactions in Complexes

Spectroscopic methods are fundamental in elucidating the coordination environment and the nature of bonding between metal ions and ligands derived from 7-bromo-4-hydrazinoquinoline hydrochloride. Techniques such as Infrared (IR), Ultraviolet-Visible (UV-Vis), and Nuclear Magnetic Resonance (NMR) spectroscopy provide critical insights into the structural changes that occur upon complexation.

Analysis of Changes in IR and UV-Vis Spectra Upon Complexation

The formation of metal complexes with ligands derived from 7-bromo-4-hydrazinoquinoline, such as Schiff base hydrazones, leads to significant and observable shifts in their vibrational and electronic spectra. These changes serve as direct evidence of ligand-to-metal coordination.

Infrared (IR) Spectroscopy: Comparison of the IR spectra of the free ligand and its metal complexes reveals key information about the coordination sites. For instance, in a related Schiff base hydrazone, 7-chloro-4-(benzylidene-hydrazo)quinoline, the free ligand exhibits a weak band around 3300 cm⁻¹ attributed to the ν(NH) stretching vibration. mdpi.com Upon complexation with metal ions, the position and intensity of this band can change, indicating the involvement of the hydrazinic nitrogen in coordination.

A crucial band in Schiff base derivatives is the azomethine ν(C=N) stretching vibration, which typically appears in the 1530-1630 cm⁻¹ region. mdpi.comnih.gov Coordination of the azomethine nitrogen to a metal ion generally leads to a shift in this band to a lower or higher frequency, depending on the nature of the metal-ligand bond. This shift confirms the participation of the imine nitrogen in forming the complex. Furthermore, new bands appearing in the far-IR region (typically below 600 cm⁻¹) of the complexes' spectra, which are absent in the free ligand, can be assigned to ν(M-N) and ν(M-O) stretching vibrations, providing direct evidence of the formation of coordinate bonds. nih.gov

Interactive Data Table: Key IR Spectral Changes Upon Complexation

| Vibrational Mode | Free Ligand (cm⁻¹) | Metal Complex (cm⁻¹) | Interpretation |

|---|---|---|---|

| ν(NH) | ~3300 | Shifted or diminished | Involvement of hydrazinic nitrogen in coordination. |

| ν(C=N) (azomethine) | ~1534 | Shifted | Coordination via the azomethine nitrogen atom. mdpi.com |

Ultraviolet-Visible (UV-Vis) Spectroscopy: The electronic spectra of these compounds provide information about their electronic structure and the geometry of the resulting complexes. The UV-Vis spectrum of a free Schiff base ligand typically shows absorption bands corresponding to π-π* and n-π* transitions. mdpi.com The π-π* transitions are usually observed at lower wavelengths and arise from the aromatic and quinoline rings, while the n-π* transition, associated with the azomethine group, appears at higher wavelengths. mdpi.com

Upon complexation, these intra-ligand transition bands are often shifted, a phenomenon known as a chromic shift. mdpi.com This shift is due to the donation of a lone pair of electrons from the ligand to the metal ion, which alters the energy levels of the molecular orbitals. In addition to the shifted ligand-centered bands, the spectra of transition metal complexes often feature new, lower-energy bands in the visible region. These bands are attributed to d-d transitions (for d-block metals) or ligand-to-metal charge transfer (LMCT) transitions. The position and number of these d-d bands are indicative of the coordination geometry of the central metal ion (e.g., octahedral, tetrahedral, or square-planar). nih.gov

Interactive Data Table: Typical UV-Vis Spectral Data for Metal Complexes

| Metal Complex | Absorption Bands (nm) | Assignment | Inferred Geometry |

|---|---|---|---|

| Co(II) Complex | ~500, ~650 | 4T1g(F) → 4A2g(F), 4T1g(F) → 4T1g(P) | Octahedral nih.gov |

| Ni(II) Complex | ~410, ~630, ~950 | 3A2g(F) → 3T1g(P), 3A2g(F) → 3T1g(F), 3A2g(F) → 3T2g(F) | Octahedral |

NMR Studies of Diamagnetic Metal Complexes

¹H NMR spectroscopy is a powerful tool for studying the structure of diamagnetic metal complexes (e.g., Zn(II), Cd(II), Hg(II)) in solution. The formation of a complex causes changes in the chemical shifts of the ligand's protons, providing clear evidence of coordination.

In the ¹H NMR spectrum of a free Schiff base ligand derived from a hydrazinoquinoline, a characteristic signal for the NH proton of the hydrazone moiety is typically observed at a downfield position (e.g., δ ~9.7-11.5 ppm). mdpi.comnih.gov This signal's position can be sensitive to the coordination event. In some cases, upon complexation with diamagnetic metals like Zn(II), this signal remains unaltered, suggesting that this particular nitrogen is not involved in coordination. nih.gov However, in other instances, this proton signal may disappear upon complexation, indicating deprotonation of the NH group and coordination of the nitrogen atom to the metal ion. nih.gov

The chemical shifts of the aromatic protons on the quinoline and other aromatic rings are also affected by complexation. Coordination to a metal ion alters the electron density distribution within the ligand, typically causing a downfield shift of these proton signals. nih.gov The magnitude of these shifts can provide information about the proximity of the protons to the coordination center.

Magnetic Properties of Paramagnetic Metal Complexes

The study of the magnetic properties of complexes containing paramagnetic metal ions (e.g., Co(II), Ni(II), Cu(II), Fe(III), Mn(II)) provides valuable information about their electronic structure and stereochemistry. Magnetic susceptibility measurements at room temperature are used to calculate the effective magnetic moment (μ_eff) of the complexes.

The experimentally determined magnetic moment can be compared with the theoretical "spin-only" value to determine the number of unpaired electrons and infer the geometry of the complex. For example, Co(II) complexes with an octahedral geometry typically exhibit magnetic moments in the range of 4.3–5.2 Bohr magnetons (B.M.), which is higher than the spin-only value due to orbital contributions. nih.gov Square-planar Cu(II) complexes generally have a magnetic moment of around 1.73 B.M., corresponding to one unpaired electron. mdpi.com Deviations from these values can indicate distortions from ideal geometries.

The electronic spectra of these paramagnetic complexes complement the magnetic data. The d-d transition bands observed in the UV-Vis spectra, as discussed in section 4.3.1, are directly related to the electronic configuration and the ligand field environment around the metal ion, which also dictates the magnetic properties. nih.gov

Interactive Data Table: Magnetic Moments for Paramagnetic Complexes

| Metal Ion | Geometry | Theoretical μ_eff (Spin-only, B.M.) | Experimental μ_eff (B.M.) |

|---|---|---|---|

| Co(II) | Octahedral | 3.87 | 4.3 - 5.2 |

| Ni(II) | Octahedral | 2.83 | 2.9 - 3.4 |

| Cu(II) | Square-planar / Distorted Octahedral | 1.73 | 1.7 - 2.2 |

| Mn(II) | Octahedral (high-spin) | 5.92 | ~5.9 |

Influence of Solvents on Complex Formation and Stability

The choice of solvent plays a critical role in the synthesis of metal complexes, influencing not only the solubility of reactants but also the kinetics of complex formation, the final structure, and the stability of the product. nih.gov For complexes derived from 7-bromo-4-hydrazinoquinoline, solvents like dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and ethanol are commonly used. mdpi.comnih.gov

Many of these Schiff base ligands and their metal complexes exhibit good solubility in polar aprotic solvents like DMF and DMSO, but are often poorly soluble in water or less polar organic solvents. nih.gov This solubility profile dictates the choice of medium for both synthesis and characterization. For instance, conductivity measurements to determine the electrolytic nature of the complexes are often carried out in DMSO or DMF solutions. nih.gov

The coordinating ability of the solvent itself can be a significant factor. Solvents like water or ethanol can potentially coordinate to the metal center, leading to the formation of solvated complexes or influencing the coordination number and geometry. mdpi.com Furthermore, potentiometric studies, which are used to determine the stability constants of complexes, are highly dependent on the solvent system. Such studies are often performed in mixed-solvent systems, such as dioxane-water mixtures, to ensure the solubility of all species involved in the equilibrium. nih.gov The stability constants determined in these studies provide a quantitative measure of the thermodynamic stability of the metal complexes in a specific medium.

Computational Chemistry and Theoretical Investigations of 7 Bromo 4 Hydrazinoquinoline Hydrochloride

Quantum Chemical Descriptors and Reactivity Indices

(e.g., Electronegativity, Chemical Hardness, Chemical Potential, Electrophilicity Index, Nucleophilicity Index)

Molecular Dynamics Simulations for Conformational Behavior

Without primary research data, the generation of an informative and scientifically accurate article strictly adhering to the provided outline for 7-Bromo-4-hydrazinoquinoline (B12114155) hydrochloride is not feasible. The scientific community has yet to publish detailed computational investigations on this specific molecule.

Molecular Docking Studies with Biological Macromolecules (e.g., DNA, enzymes, receptor proteins)

Molecular docking simulations of various quinoline-based compounds have consistently demonstrated their potential to bind effectively within the active sites of a range of biological targets. For instance, quinoline (B57606) derivatives have been shown to interact with DNA, often through intercalation or groove binding. The planar quinoline ring is well-suited for intercalating between the base pairs of the DNA double helix, a process that can be further stabilized by hydrogen bonding and van der Waals interactions. The presence of the bromo substituent at the 7-position could enhance these interactions through halogen bonding with DNA functional groups. Moreover, the hydrazino group can act as a hydrogen bond donor and acceptor, facilitating specific interactions within the DNA grooves. In-silico studies on quinoline-3-carboxylic acid derivatives have highlighted their potential as DNA minor groove-binding agents, suggesting that the quinoline scaffold is a key determinant for DNA targeting.

In the context of enzyme inhibition, molecular docking studies of quinoline and hydrazone-containing molecules have revealed their ability to fit into the catalytic sites of various enzymes, including kinases and bacterial enzymes. For example, quinazolinone-hydrazide-triazole hybrids have been investigated as receptor tyrosine kinase inhibitors, with docking studies revealing key interactions within the enzyme's active site. Similarly, novel quinoline/thiazinan-one hybrids have been docked against S. aureus MurB protein, demonstrating the potential of the quinoline scaffold in antibacterial drug design. These studies underscore the importance of hydrogen bonds, hydrophobic interactions, and π-π stacking in the binding of these ligands to their protein targets. It is plausible that 7-Bromo-4-hydrazinoquinoline hydrochloride could adopt similar binding poses, with the hydrazino group forming crucial hydrogen bonds with amino acid residues in an enzyme's active site and the bromo-quinoline core engaging in hydrophobic and aromatic interactions.

The following table summarizes findings from molecular docking studies on compounds structurally related to this compound, offering insights into its potential biological interactions.

| Compound Class | Biological Target | Key Interactions Observed in Docking Studies |

| Quinoline-3-carboxylic acid derivatives | DNA minor groove | Hydrogen bonding, van der Waals forces |

| Quinazolinone-hydrazide-triazole hybrids | Receptor Tyrosine Kinases (e.g., MET) | Hydrogen bonding, hydrophobic interactions |

| Quinoline/thiazinan-one hybrids | S. aureus MurB protein | Hydrogen bonding with key amino acid residues (e.g., SER, TYR) |

| Pyrazolo-pyrimidinones with hydrazide-hydrazones | Epidermal Growth Factor Receptor (EGFR) | High binding affinity through various non-covalent interactions |

These examples from related compounds strongly suggest that this compound possesses the structural features necessary for effective binding to a variety of biological macromolecules. Future molecular docking studies on this specific compound would be invaluable in elucidating its precise binding modes and identifying its most likely biological targets.

Non-Covalent Interaction (NCI) Analysis (e.g., QTAIM, RDG, IGM)

A comprehensive understanding of the chemical behavior and biological activity of this compound necessitates an investigation into the non-covalent interactions (NCIs) that govern its molecular structure and its interactions with other molecules. While specific NCI analyses such as Quantum Theory of Atoms in Molecules (QTAIM), Reduced Density Gradient (RDG), and Independent Gradient Model (IGM) have not been published for this exact compound, the principles of these computational methods and findings from studies on analogous bromo-substituted and quinoline-based systems can provide significant insights.

Quantum Theory of Atoms in Molecules (QTAIM) analysis allows for the characterization of chemical bonds and non-covalent interactions based on the topology of the electron density. For this compound, QTAIM could be used to identify and characterize the various intramolecular and intermolecular interactions. Of particular interest would be the analysis of the C-Br bond, which is expected to exhibit characteristics of a halogen bond donor. Furthermore, QTAIM can elucidate the nature of hydrogen bonds formed by the hydrazino group and any π-stacking interactions involving the quinoline ring system. The properties of the bond critical points (BCPs) identified in a QTAIM analysis provide quantitative information about the strength and nature of these interactions.

The Independent Gradient Model (IGM) offers a complementary approach to RDG for the analysis of NCIs. IGM can provide detailed information about the specific atomic contributions to intermolecular interactions, which would be particularly useful in understanding how this compound interacts with specific residues in a protein binding pocket or with bases in a DNA sequence.

The following table outlines the types of non-covalent interactions that are likely to be significant for this compound and how they could be characterized using these computational methods.

| Type of Non-Covalent Interaction | Expected Role in this compound | Potential Insights from NCI Analysis (QTAIM, RDG, IGM) |

| Hydrogen Bonding | The hydrazino group can act as both a hydrogen bond donor and acceptor, crucial for binding to biological targets. | Identification and characterization of hydrogen bond strength and geometry; visualization of hydrogen bonding networks. |

| Halogen Bonding | The bromine atom can act as a halogen bond donor, interacting with nucleophilic atoms in biological macromolecules. | Characterization of the C-Br bond critical point; visualization of the halogen bond interaction region. |

| π-π Stacking | The planar quinoline ring can participate in stacking interactions with aromatic residues in proteins or with DNA bases. | Identification of stacking interactions and estimation of their contribution to binding stability. |

| van der Waals Forces | General attractive forces that contribute to the overall stability of the molecule and its complexes. | Visualization of broad regions of weak interactions; quantification of their energetic contribution. |

| Steric Repulsion | Repulsive forces that define the conformational space of the molecule and prevent close contact of non-bonded atoms. | Identification of regions of steric clash, which are important for determining binding specificity. |

Applications in Chemical Biology and Medicinal Chemistry: Mechanistic Insights

Exploration of Biological Activities and Underlying Molecular Mechanisms

The unique electronic and structural characteristics imparted by the bromo and hydrazino substituents on the quinoline (B57606) core enable this class of molecules to interact with a variety of biological targets, leading to a range of therapeutic effects. The following sections delve into the specific molecular mechanisms through which these activities are exerted.

Quinoline derivatives have long been a cornerstone of antibacterial therapy. Their mechanism of action is often multifaceted, involving the inhibition of essential bacterial enzymes required for survival and replication.

DNA Gyrase and Topoisomerase IV Inhibition: A primary mechanism for the antibacterial action of many quinoline-based compounds is the targeting of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV. researchgate.net These enzymes are crucial for managing DNA topology during replication, transcription, and repair. DNA gyrase introduces negative supercoils into bacterial DNA, while topoisomerase IV is essential for decatenating newly replicated chromosomes. researchgate.net By stabilizing the enzyme-DNA cleavage complex, quinoline derivatives inhibit the re-ligation of the DNA strands, leading to double-strand breaks and subsequent cell death. bohrium.com The general scaffold of quinoline is well-established as an inhibitor of DNA gyrase. researchgate.net

Glucosamine-6-phosphate (GlcN-6-P) Synthase Inhibition: GlcN-6-P synthase is a key enzyme in the biosynthesis of the bacterial cell wall, as it provides the precursor for peptidoglycan synthesis. Its absence in humans makes it an attractive target for selective antibacterial agents. nih.govpnas.org Inhibition of this enzyme disrupts cell wall integrity, leading to bacterial lysis. While direct studies on 7-Bromo-4-hydrazinoquinoline (B12114155) hydrochloride are limited, heterocyclic compounds are known to be putative inhibitors of this enzyme. nih.gov

Enoyl-Acyl Carrier Protein (ACP) Reductase (InhA) and 3-Ketoacyl-ACP Reductase (FabG) Inhibition: These enzymes are critical components of the bacterial fatty acid synthesis (FAS-II) pathway, which is essential for building bacterial cell membranes. Enoyl-ACP reductase and 3-ketoacyl-ACP reductase (FabG) are involved in the elongation cycles of fatty acid biosynthesis. malariaworld.orgnih.gov Inhibition of these enzymes disrupts membrane production, halting bacterial growth and proliferation. FabG, in particular, is considered an appealing target for the development of new antimicrobial agents due to its highly conserved nature among prokaryotes. malariaworld.org

Table 1: Potential Bacterial Enzyme Targets of Quinoline Derivatives

| Enzyme Target | Function | Consequence of Inhibition |

|---|---|---|

| DNA Gyrase / Topoisomerase IV | DNA replication and repair | DNA strand breaks, cell death |

| Glucosamine-6-phosphate Synthase | Cell wall biosynthesis | Disruption of cell wall integrity |

| Enoyl ACP Reductase (InhA) | Fatty acid synthesis | Inhibition of cell membrane formation |

The quinoline core is central to some of the most important antimalarial drugs in history, such as chloroquine (B1663885). The parasite Plasmodium falciparum, during its intraerythrocytic stage, digests host hemoglobin, releasing large quantities of toxic free heme. The parasite detoxifies this heme by crystallizing it into an inert polymer called hemozoin, which is structurally identical to β-hematin. globalresearchonline.netnih.gov

The primary antimalarial mechanism of quinoline drugs is the inhibition of this detoxification process. nih.gov These drugs are thought to accumulate in the parasite's acidic food vacuole and cap the growing faces of hemozoin crystals. pnas.org This prevents further polymerization of heme. The resulting buildup of free heme leads to oxidative stress and the inhibition of crucial enzymes, ultimately causing parasite death. nih.gov Studies on bromo-analogs of existing quinoline antimalarials have confirmed this mechanism; replacing the 7-chloro group with a bromine atom can maintain the drug's ability to inhibit hemozoin formation. pnas.orgglobalresearchonline.net A bromo-analog of chloroquine was observed to directly cap hemozoin crystals, effectively halting their growth and validating this mechanistic pathway for bromo-quinoline structures. pnas.org

Table 2: In Vitro Antimalarial Activity of a Related 7-Bromo-quinoline Derivative

| Compound | Target Strain | IC50 (µM) |

|---|---|---|

| 7-bromo-2-methyl-6-(4-phenylpiperazin-1-yl)quinoline-5,8-dione | P. falciparum (NF54, chloroquine-sensitive) | 2.21 |

| Chloroquine (Reference) | P. falciparum (NF54, chloroquine-sensitive) | 0.02 |

Data sourced from a study on quinoline derivatives, highlighting the activity of a 7-bromo substituted compound. raco.cat

Quinoline derivatives have emerged as a versatile scaffold for the development of anticancer agents, acting through various mechanisms to inhibit tumor growth and induce cancer cell death. arabjchem.orgarabjchem.org

Research has demonstrated that bromo-substituted quinolines possess potent antiproliferative activity against a range of human cancer cell lines. researchgate.net One of the key mechanisms is the induction of apoptosis, or programmed cell death. Hydrazone derivatives of 7-chloroquinoline (B30040), which are structurally analogous to the hydrazino group of the title compound, have shown significant cytotoxic effects by triggering apoptotic pathways. nih.gov The anticancer mechanism can involve several cellular processes:

Apoptosis Induction: Compounds can trigger either the intrinsic (mitochondrial) or extrinsic (death receptor) apoptotic pathways, leading to the activation of caspases and subsequent cell dismantling. mdpi.com

Cell Cycle Arrest: Quinoline derivatives can arrest the cell cycle at various checkpoints (e.g., G2/M or S phase), preventing cancer cells from progressing through division and proliferation. nih.gov

Topoisomerase Inhibition: Similar to their antibacterial counterparts, certain quinolines can target human topoisomerases. Inhibition of these enzymes leads to DNA damage that, if not repaired, can trigger apoptosis in rapidly dividing cancer cells. researchgate.net

Inhibition of Kinase Signaling: Many quinolines act as inhibitors of protein kinases, such as Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, which are often overactive in cancer and drive cell proliferation and survival. rsc.org

Table 3: Antiproliferative Activity of Bromo-Substituted 8-Hydroxyquinolines Against Various Cancer Cell Lines

| Compound | Cell Line | IC50 (µg/mL) |

|---|---|---|

| 5,7-Dibromo-8-hydroxyquinoline | C6 (Rat brain tumor) | 6.7 |

| 5,7-Dibromo-8-hydroxyquinoline | HeLa (Human cervix carcinoma) | 10.3 |

| 7-Bromo-8-hydroxyquinoline | C6 (Rat brain tumor) | 25.6 |

| 7-Bromo-8-hydroxyquinoline | HeLa (Human cervix carcinoma) | >50 |

Data from a study on bromo derivatives of 8-hydroxyquinolines, demonstrating the cytotoxic potential of bromo-quinoline scaffolds. researchgate.net

The quinoline scaffold has been identified as a promising starting point for the development of novel antiviral agents. nih.gov Derivatives have shown activity against a range of viruses by interfering with critical stages of the viral life cycle. nih.gov

Anti-HIV-1 Integrase Activity: HIV-1 integrase is a key viral enzyme that catalyzes the insertion of the viral DNA into the host cell's genome, a crucial step for viral replication. nih.gov Because this enzyme has no human homolog, it is a prime target for antiretroviral therapy. nih.gov Various heterocyclic compounds, including quinolines, have been designed as inhibitors of this enzyme. The mechanism involves chelating the divalent metal ions (typically Mg²⁺) in the enzyme's active site, which are essential for its catalytic activity.

Inhibition of Zika Virus and Other Viruses: Quinoline derivatives have also been investigated for activity against other viruses like Dengue and Zika. The proposed mechanisms often involve the early stages of infection, such as viral entry or replication. researchgate.net For instance, some quinolines can inhibit the viral RNA-dependent RNA polymerase, an enzyme essential for replicating the genome of many RNA viruses. nih.gov

Chronic inflammation is a key factor in numerous diseases. Quinoline derivatives have been explored as anti-inflammatory agents that can modulate the body's inflammatory response. nih.govresearchgate.net Studies on related 7-amino quinoline and bromo-isoquinoline derivatives suggest that these compounds can exert anti-inflammatory effects by targeting key inflammatory mediators and pathways. wisdomlib.orgjptcp.com The proposed mechanisms include:

Inhibition of Pro-inflammatory Enzymes: A primary mechanism is the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins, key mediators of pain and inflammation. nih.gov

Modulation of Cytokine Production: These compounds can reduce the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α).

NF-κB Pathway Inhibition: The transcription factor NF-κB is a master regulator of the inflammatory response. Some quinoline derivatives may inhibit the activation of the NF-κB pathway, thereby downregulating the expression of numerous inflammatory genes. nih.gov

Oxidative stress, caused by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in a wide array of pathologies. Certain 4-hydrazinoquinoline (B99260) derivatives have been recognized for their antioxidant properties. researchgate.net The chemical structure of these compounds allows them to act as antioxidants through several mechanisms:

Free Radical Scavenging: The primary antioxidant mechanism is the ability to donate a hydrogen atom or an electron to neutralize highly reactive free radicals. The efficiency of this process is related to electronic parameters like ionization potential and bond dissociation energy. bohrium.comnih.gov The hydrazino moiety can contribute to this radical scavenging capacity.

Metal Ion Chelation: Some antioxidant compounds can chelate transition metal ions like iron (Fe²⁺) and copper (Cu²⁺), which can catalyze the formation of ROS through Fenton-type reactions. By binding these metals, the compounds prevent them from participating in oxidative chemistry.

Studies on various quinoline derivatives have confirmed their potential to act as effective free radical scavengers, in some cases demonstrating higher efficiency than standard antioxidants like Trolox. bohrium.comnih.gov

Structure-Activity Relationship (SAR) Studies for Optimizing Biological Function

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity. For quinoline derivatives, SAR studies have revealed that modifications at various positions can dramatically alter their therapeutic potential. The 7-position of the quinoline ring is a critical site for substitution, and the presence of a halogen, such as bromine, can significantly impact the compound's physicochemical properties and biological interactions.

The bromine atom at the 7-position of 7-Bromo-4-hydrazinoquinoline hydrochloride is an electron-withdrawing group, which can influence the pKa of the quinoline nitrogen and the exocyclic hydrazino group. This modulation of electronic properties can affect the molecule's ability to cross biological membranes and interact with target macromolecules. Studies on related 6-bromo-quinazoline derivatives have shown that the presence of a halogen at this position can enhance anticancer effects. nih.gov For instance, the introduction of a bromine atom in certain quinazoline (B50416) series has been shown to improve their inhibitory activity against enzymes like epidermal growth factor receptor (EGFR). mdpi.com

The hydrazino group at the 4-position is a versatile functional group that can be readily modified to generate a library of derivatives. This group can act as a hydrogen bond donor and acceptor, facilitating interactions with biological targets. SAR studies on related quinazoline derivatives have indicated that the nature of the substituent attached to the hydrazino moiety can significantly influence the biological activity. For example, the condensation of the hydrazino group with various aldehydes and ketones to form hydrazones can lead to compounds with potent and diverse pharmacological activities. mdpi.com

The following table summarizes the impact of substitutions on the quinoline and related quinazoline scaffolds, providing insights into the potential for optimizing the biological function of this compound.

| Scaffold Position | Substituent/Modification | Observed Effect on Biological Activity | Reference |

| Quinoline C-7 | Halogen (e.g., Bromo) | Can enhance anticancer and enzyme inhibitory activity. | nih.govmdpi.com |

| Quinoline C-4 | Hydrazone formation | Can lead to potent and diverse pharmacological activities. | mdpi.com |

| Quinazoline C-6 | Halogen (e.g., Bromo) | Can improve anticancer effects and EGFR inhibition. | nih.govmdpi.com |

| Quinoline C-8 | Hydroxyl group | Can lead to increased anticancer potential. | researchgate.netbenthamdirect.com |

Role as a Lead Compound in Rational Drug Design and Discovery

A lead compound is a chemical compound that has pharmacological or biological activity and whose chemical structure is used as a starting point for chemical modifications in order to improve potency, selectivity, or pharmacokinetic parameters. This compound possesses several characteristics that make it a valuable lead compound in rational drug design. Its quinoline core is a "privileged scaffold," meaning it is capable of binding to multiple biological targets with high affinity. nih.gov

The presence of the reactive hydrazino group at the 4-position allows for straightforward chemical modifications and the application of molecular hybridization strategies. mdpi.com This enables medicinal chemists to synthesize a diverse library of derivatives and explore a wider chemical space in the search for new therapeutic agents. For example, the hydrazino group can be used as a linker to combine the 7-bromoquinoline (B152726) scaffold with other pharmacophores, potentially leading to hybrid molecules with enhanced or novel biological activities.

The bromine atom at the 7-position also offers a handle for further functionalization through various cross-coupling reactions, allowing for the introduction of a wide range of substituents to probe interactions with target proteins and optimize activity. The development of derivatives from a lead compound like this compound is a key strategy in modern drug discovery to identify novel drug candidates with improved efficacy and safety profiles.

Investigation of Enzyme System Modulation and Receptor Interactions

The biological activity of quinoline derivatives often stems from their ability to modulate the function of various enzyme systems and interact with specific receptors. The 7-bromo-4-hydrazinoquinoline scaffold can serve as a foundation for the design of inhibitors for a range of enzymes implicated in disease.

For instance, quinoline and quinazoline derivatives have been extensively studied as kinase inhibitors. mdpi.commdpi.com Kinases are a large family of enzymes that play crucial roles in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. The quinoline core can act as a scaffold that orients substituents in a way that allows them to interact with the ATP-binding pocket of kinases. The bromine atom at the 7-position and modifications at the 4-hydrazino position can be tailored to achieve selectivity for specific kinases. For example, studies on 8-hydroxy-quinoline-7-carboxylic acid derivatives have identified them as inhibitors of Pim-1 kinase, with the quinoline scaffold playing a crucial role in interacting with the ATP-binding pocket. researchgate.net

Furthermore, bromo-substituted quinoline derivatives have been investigated for their ability to inhibit other enzymes, such as topoisomerases. researchgate.netbenthamdirect.com Topoisomerases are essential for DNA replication and repair, and their inhibition can lead to cancer cell death. The planar quinoline ring is capable of intercalating into DNA, and the substituents can interact with the enzyme-DNA complex to stabilize it and prevent the re-ligation of the DNA strands.

The following table highlights some of the enzyme systems and receptors that have been targeted by quinoline and quinazoline derivatives, suggesting potential areas of investigation for compounds derived from this compound.

| Enzyme/Receptor Target | Therapeutic Area | Role of Quinoline/Quinazoline Scaffold | Reference(s) |

| Kinases (e.g., EGFR, VEGFR-2, Pim-1) | Cancer | Acts as a scaffold for inhibitors targeting the ATP-binding pocket. | mdpi.commdpi.commdpi.comresearchgate.net |

| Topoisomerase I | Cancer | The planar ring system can intercalate into DNA, and substituents can stabilize the enzyme-DNA complex. | researchgate.netbenthamdirect.com |

| VEGF Receptor Tyrosine Kinases | Cancer (Angiogenesis) | The 4-anilinoquinazoline (B1210976) scaffold is a known inhibitor. | nih.gov |

| Cyclin-Dependent Kinase 9 (CDK9) | Cancer | Quinazolinone derivatives have shown inhibitory activity. | mdpi.com |

DNA and Protein Binding Studies for Mechanistic Elucidation

Understanding the molecular interactions between a small molecule and its biological targets is crucial for elucidating its mechanism of action. For many quinoline-based compounds, DNA and specific proteins are key targets.

Protein Binding: In addition to DNA, derivatives of this compound can bind to specific proteins to exert their biological effects. As discussed in the context of enzyme modulation, these compounds can act as inhibitors by binding to the active site of enzymes. Molecular docking and simulation studies are powerful tools to predict and analyze the binding modes of these molecules within the protein's active site. For example, molecular docking studies of 6-bromo quinazoline derivatives have provided insights into their interactions with the EGFR kinase domain, highlighting key hydrogen bond and hydrophobic interactions. nih.gov These computational approaches, combined with experimental validation, are essential for understanding the molecular basis of the observed biological activity and for guiding the rational design of more potent and selective inhibitors.

Advanced Functionalization and Sensing Strategies Utilizing 7 Bromo 4 Hydrazinoquinoline Hydrochloride

Development of Chemosensors and Probes

The derivatization of 7-Bromo-4-hydrazinoquinoline (B12114155) hydrochloride allows for the creation of a diverse range of chemosensors with tailored specificities and signaling mechanisms. The hydrazino group can be readily condensed with aldehydes and ketones to form hydrazones, which can act as effective chelating agents for metal ions. The quinoline (B57606) nitrogen and the imine nitrogen of the hydrazone moiety, along with other strategically placed donor atoms, can form stable coordination complexes with target analytes.

Fluorescent Chemosensors for Selective Metal Ion Detection (e.g., Co²⁺, Zn²⁺, Al³⁺, Cd²⁺, Hg²⁺)

While specific studies on fluorescent chemosensors derived directly from 7-Bromo-4-hydrazinoquinoline hydrochloride are not extensively documented, the broader class of quinoline-based sensors has demonstrated significant success in the selective detection of various metal ions. These examples serve to illustrate the potential of the 7-bromo-4-hydrazinoquinoline scaffold. For instance, quinoline-based fluorescent probes have been successfully designed for the detection of Zn²⁺, a crucial metal ion in many biological processes. nih.govrsc.orgmdpi.com Similarly, quinoline derivatives have been engineered to selectively sense Al³⁺, with some probes exhibiting a significant fluorescence enhancement upon binding. The detection of toxic heavy metal ions such as Cd²⁺ and Hg²⁺ has also been a major focus, with several quinoline-based sensors showing high sensitivity and selectivity for these analytes. researchgate.netresearchgate.net The introduction of a bromine atom at the 7-position of the quinoline ring in this compound could potentially enhance the photophysical properties of such sensors through the heavy-atom effect, leading to improved performance characteristics such as higher quantum yields and longer emission wavelengths.

Table 1: Examples of Metal Ion Detection by Quinoline-Based Fluorescent Chemosensors Note: The following table presents data for various quinoline-based chemosensors to illustrate the potential of the this compound scaffold, not data from sensors derived from this specific compound.

| Target Ion | Sensor Structure | Emission Change | Detection Limit | Reference |

| Zn²⁺ | Quinoline with tris(2-pyridylmethyl)amine | Fluorescence enhancement | - | nih.gov |

| Al³⁺ | Naphthalimide and iso-quinoline units | Turn-on fluorescence | - | researchgate.net |

| Cd²⁺ | Rhodamine–quinoline dyad | Colorimetric and fluorogenic response | 10⁻⁷ M | researchgate.net |

| Hg²⁺ | Quinoline derivative with methyl pyrrolidine-1-carbodithioate | Selective and sensitive response | - | researchgate.net |

| Fe³⁺ | Quinoline derivative | Fluorescence quenching | 8.67 × 10⁻⁵ M | rsc.org |

Colorimetric Chemosensors for Visual Detection